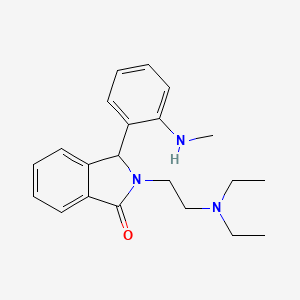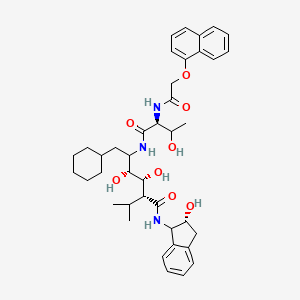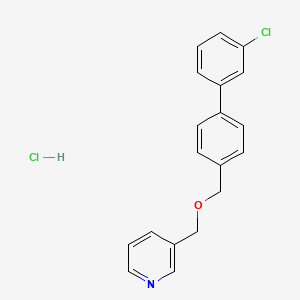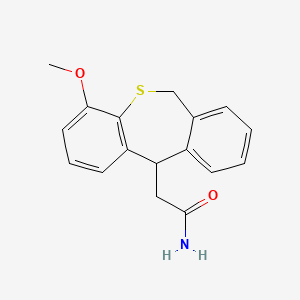
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide typically involves the following steps:
Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.
Methoxylation: Introduction of the methoxy group at the 4-position.
Acetylation: Introduction of the acetic acid moiety at the 11-position.
Amidation: Conversion of the acetic acid to its amide form.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dengue virus replication by targeting the DENV helicase and the D4 dopamine receptor . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e]thiepin-11-acetamide: A closely related compound with similar structural features.
6,11-Dihydro-4-methoxy-dibenzo[b,e]thiepin: Another derivative with a similar core structure.
Uniqueness
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and the acetic acid amide moiety at the 11-position contribute to its unique reactivity and biological activity .
Properties
CAS No. |
82393-97-3 |
|---|---|
Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H2,18,19) |
InChI Key |
WKZHDKMHJAWMNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)N |
solubility |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)


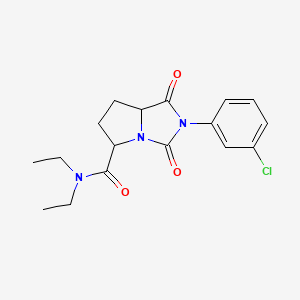
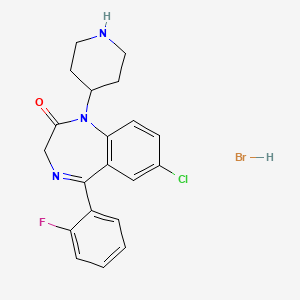
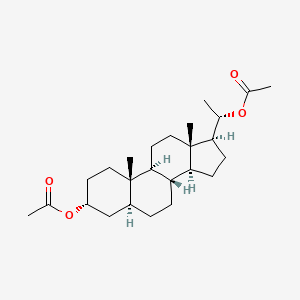

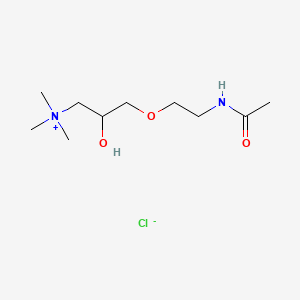
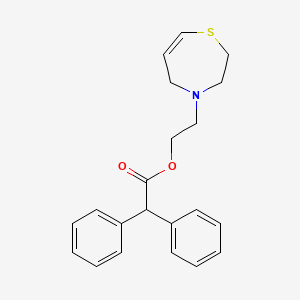
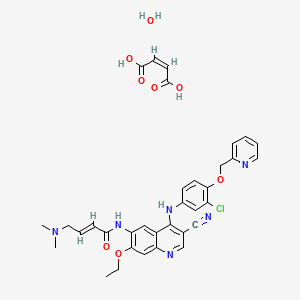
![[(4,6-Diamino-1,3,5-triazin-2-YL)(methoxymethyl)amino]methyl octadecanoate](/img/structure/B12766127.png)
